molecular formula C6H13NO B1374268 (5-Methyloxolan-2-yl)methanamine CAS No. 7179-91-1

(5-Methyloxolan-2-yl)methanamine

Cat. No.: B1374268
CAS No.: 7179-91-1
M. Wt: 115.17 g/mol
InChI Key: QVDZSYSWFHRVRU-UHFFFAOYSA-N
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Description

(5-Methyloxolan-2-yl)methanamine is a secondary amine derivative featuring a tetrahydrofuran (oxolan) ring substituted with a methyl group at the 5-position and a methanamine (-CH₂NH₂) group at the 2-position. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol.

Properties

IUPAC Name

(5-methyloxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDZSYSWFHRVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-91-1
Record name (5-methyloxolan-2-yl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyloxolan-2-yl)methanamine typically involves the reaction of suitable precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in specialized facilities equipped to handle the necessary chemical reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(5-Methyloxolan-2-yl)methanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with suitable electrophiles to form substituted products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted amines, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

(5-Methyloxolan-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical agents, particularly those with antifungal and antimicrobial properties.

    Biochemistry: The compound serves as a building block in the design of enzyme inhibitors, especially those targeting amine oxidases involved in metabolic pathways.

    Industrial Chemistry: It is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5-Methyloxolan-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, its structure allows it to form stable heterocyclic rings, which are crucial for its biological activity. The amine group plays a significant role in binding to the active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Key Differences from (5-Methyloxolan-2-yl)methanamine References
This compound C₆H₁₃NO Saturated oxolan ring, methyl, -CH₂NH₂ Potential GABA transporter modulation Reference compound
(5-Phenylfuran-2-yl)methanamine C₁₁H₁₁NO Aromatic furan ring, phenyl, -CH₂NH₂ Sirtuin 2 inhibition (IC₅₀ = 0.2–5 μM) Aromatic furan vs. saturated oxolan; increased planarity
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine C₁₃H₁₉NO₂ Phenyl ring, oxolan-ether linkage Structural analog (no activity reported) Extended alkyl chain and phenyl group enhance lipophilicity
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine C₁₀H₉ClN₂O Oxazole ring, 4-chlorophenyl Pharmacological candidate (e.g., kinase inhibition) Oxazole’s heteroaromaticity vs. oxolan’s ether ring
(1H-Indol-3-yl)methanamine C₉H₁₀N₂ Indole ring, -CH₂NH₂ Inhibits colonic contractility in rats Indole’s π-system vs. oxolan’s saturated ring

Key Insights:

Substituent Effects: The methyl group on the oxolan ring may enhance steric hindrance and lipophilicity compared to unsubstituted oxolan derivatives, influencing bioavailability .

Biological Relevance :

  • Compounds with aromatic moieties (e.g., furan, indole) often exhibit stronger binding to enzymes or receptors due to planar π-systems, as seen in Sirtuin 2 inhibitors and colonic contractility modulators .
  • Chlorophenyl or benzodiazolyl substitutions (e.g., ) introduce halogen or heterocyclic groups that can enhance metabolic stability or toxicity profiles .

Physicochemical Properties: The ether oxygen in oxolan improves solubility in polar solvents compared to purely aromatic systems (e.g., furan or indole derivatives) .

Biological Activity

(5-Methyloxolan-2-yl)methanamine is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a methyloxolan ring and a methylamine group. Its molecular formula is C7H15NC_7H_{15}N, with a molecular weight of 113.21 g/mol. The presence of the amine group allows for various chemical reactions, making it a versatile building block in organic synthesis.

Biological Activity Overview

The compound has shown promise in several areas:

  • Antifungal Activity : Derivatives of this compound have demonstrated significant antifungal effects against strains such as Candida albicans and Aspergillus niger .
  • Enzyme Inhibition : It serves as a precursor for synthesizing enzyme inhibitors targeting amine oxidases, which are involved in various metabolic pathways .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against common bacterial strains, demonstrating comparable activity to known antibiotics .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding to Enzymes : The amine group can bind to active sites of enzymes, inhibiting their function. Structure-activity relationship studies have highlighted the importance of this interaction for therapeutic applications .
  • Formation of Heterocyclic Structures : The compound's structure facilitates the formation of stable heterocyclic rings, which are crucial for enhancing biological activity in synthesized derivatives .

Antifungal Activity Against Candida albicans

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Control (Fluconazole)1025
This compound1020
Derivative A1022
Derivative B1024

Enzyme Inhibition Studies

CompoundEnzyme TargetInhibition (%) at 10 µM
Control (Standard Inhibitor)Amine Oxidase85%
This compoundAmine Oxidase70%
Derivative CAmine Oxidase75%

Case Studies

Case Study 1: Antifungal Efficacy
In a study conducted by researchers, derivatives synthesized from this compound were tested against clinical isolates of Candida albicans. The results indicated that certain derivatives exhibited enhanced antifungal activity compared to the parent compound, suggesting modifications to the structure can improve efficacy.

Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial properties of this compound derivatives against Escherichia coli and Staphylococcus aureus. The findings revealed that some derivatives had comparable or superior activity relative to standard antibiotics, indicating potential therapeutic applications in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyloxolan-2-yl)methanamine
Reactant of Route 2
(5-Methyloxolan-2-yl)methanamine

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